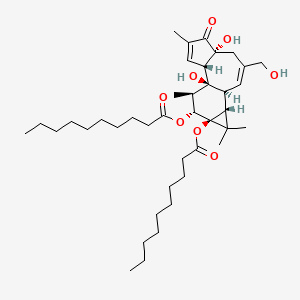

Phorbol 12,13-didecanoate

Description

Significance of Phorbol (B1677699) Esters in Biological Research

Phorbol esters, including PDD, are a class of diterpene esters recognized for their potent ability to activate protein kinase C (PKC). ontosight.aibiosynth.com PKC enzymes are critical components of signal transduction pathways that regulate a wide array of cellular functions, such as cell growth, differentiation, apoptosis (programmed cell death), and immune responses. ontosight.aiontosight.ai By mimicking the action of diacylglycerol (DAG), a natural activator of PKC, phorbol esters like PDD can bind to and activate PKC isozymes. ontosight.aiscbt.com This activation allows researchers to dissect the intricate signaling cascades mediated by PKC and understand their implications in both normal physiological processes and pathological conditions. ontosight.aibiosynth.com The ability of these compounds to modulate cellular behavior makes them invaluable tools for investigating the mechanisms underlying various diseases, including cancer and autoimmune disorders. ontosight.aiontosight.ai

Historical Perspectives on Phorbol-12,13-didecanoate's Role in Cellular Studies

Historically, phorbol esters gained significant attention for their potent tumor-promoting activities in mouse skin. aacrjournals.orgaacrjournals.org Early research, dating back to the 1970s, identified PDD as a highly effective tumor promoter, comparable in potency to the well-known phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA). aacrjournals.orgaacrjournals.org These initial studies were pivotal in establishing the multi-stage model of carcinogenesis, where tumor initiation is followed by a promotion phase. The discovery that phorbol esters, including PDD, directly activate PKC provided a mechanistic link between exposure to these compounds and the subsequent cellular changes observed during tumor promotion. researchgate.net This understanding of PDD's interaction with PKC solidified its role as a fundamental chemical probe for elucidating the signaling pathways involved in cell proliferation and transformation. ontosight.ai

Current Landscape of Phorbol-12,13-didecanoate Applications in Experimental Biology

In the current research landscape, Phorbol-12,13-didecanoate continues to be a widely utilized tool in experimental biology. Its applications have expanded beyond tumor promotion studies to encompass a broader range of cellular investigations.

Key Research Applications of Phorbol-12,13-didecanoate:

| Research Area | Application of PDD | Key Findings |

| Signal Transduction | Activation of Protein Kinase C (PKC) and other signaling pathways. | Mimics diacylglycerol (DAG) to activate PKC, influencing downstream signaling cascades. ontosight.aiscbt.com Also activates RasGRP, a guanine (B1146940) nucleotide exchange factor for Ras, independently of PKC in some contexts. nih.govpnas.org |

| Tumor Promotion | Induction of tumor formation in initiated mouse skin. | Demonstrates potent tumor-promoting activity, highlighting the role of PKC activation in carcinogenesis. aacrjournals.orgaacrjournals.org |

| Cell Proliferation and Differentiation | Modulation of cell cycle and differentiation processes. | Can induce cell proliferation or differentiation depending on the cell type and experimental conditions. ontosight.aiontosight.ai In some cell types, it can inhibit terminal differentiation. nih.gov |

| Apoptosis | Investigation of programmed cell death pathways. | Can either promote or inhibit apoptosis depending on the cellular context. ontosight.ai |

| Inflammation and Immune Response | Study of inflammatory processes and immune cell activation. | Can induce inflammatory responses and modulate immune cell functions. ontosight.ai |

| Ion Channel Regulation | Activation of specific ion channels. | The inactive isomer, 4α-Phorbol-12,13-didecanoate (4α-PDD), is a known agonist of the transient receptor potential vanilloid 4 (TRPV4) channel. sigmaaldrich.comnih.govcaymanchem.com |

PDD and its isomers are used to differentiate between PKC-dependent and PKC-independent signaling events. For instance, while PDD potently activates PKC, its stereoisomer, 4α-Phorbol-12,13-didecanoate (4α-PDD), is inactive towards PKC but activates the TRPV4 ion channel. nih.govcaymanchem.comoup.comnih.gov This differential activity allows for more precise dissection of cellular signaling pathways.

Furthermore, research has revealed that the effects of phorbol esters are not solely mediated by PKC. Other cellular targets, such as Ras guanyl-releasing proteins (RasGRPs) and Munc13 proteins involved in neurotransmitter release, also bind to and are activated by phorbol esters like PDD. nih.govpnas.orgnih.gov This has broadened the understanding of the complex cellular responses elicited by these compounds.

Properties

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64O8/c1-7-9-11-13-15-17-19-21-32(42)47-36-28(4)39(46)30(24-29(26-41)25-38(45)31(39)23-27(3)35(38)44)34-37(5,6)40(34,36)48-33(43)22-20-18-16-14-12-10-8-2/h23-24,28,30-31,34,36,41,45-46H,7-22,25-26H2,1-6H3/t28-,30+,31-,34-,36-,38-,39-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOSGFYDFDYMCW-MWRBZVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCCCCCCCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCCCCCCCC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50947810 | |

| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24928-17-4 | |

| Record name | Phorbol 12,13-didecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24928-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorbol-12,13-didecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024928174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action of Phorbol 12,13 Didecanoate

Protein Kinase C (PKC) Activation by Phorbol-12,13-didecanoate

Phorbol-12,13-didecanoate is recognized as a potent activator of protein kinase C (PKC). hep.com.cnresearchgate.net This activation is a key mechanism through which PDD exerts its biological effects, influencing a variety of cellular processes. ontosight.ai The interaction between PDD and PKC is a focal point of research in understanding signal transduction pathways. cymitquimica.com

PKC Isozyme Specificity and Differential Activation Patterns

The protein kinase C (PKC) family consists of multiple isozymes, categorized into three groups based on their activation requirements. nih.govoup.com

Conventional PKCs (cPKCs): Including isoforms α, βI, βII, and γ, are activated by diacylglycerol (DAG), calcium ions (Ca²⁺), and phosphatidylserine (B164497). nih.govoup.com

Novel PKCs (nPKCs): Comprising isoforms δ, ε, η, and θ, are calcium-independent but still require DAG and phosphatidylserine for activation. nih.govoup.com

Atypical PKCs (aPKCs): Including isoforms ζ and ι/λ, are independent of both calcium and DAG. nih.govoup.com

Phorbol (B1677699) esters like Phorbol-12,13-didecanoate (PDD) primarily target the classical and novel PKC isoforms. hep.com.cnresearchgate.net Studies have shown that PDD, along with other phorbol esters, can induce the downregulation of specific PKC isozymes with prolonged exposure. For instance, in murine J774 macrophages, a 6-hour pretreatment with 1 μM PDD suppressed the expression of cPKCs. nih.gov Similarly, in osteoblastic cells, conventional (α, βI) and novel (δ, ε, η) isozymes were downregulated by extended phorbol treatment, while atypical isozymes were unaffected. nih.gov The novel δ and ε isozymes exhibited a more rapid and pronounced downregulation compared to the conventional isozymes. nih.gov

The specific isozymes activated or downregulated can vary depending on the cell type. In rat mesenteric small arteries, prolonged treatment with a DAG analogue resulted in the downregulation of only PKCα and PKCδ. ahajournals.org In human dermal microvascular endothelial cells, which contain at least six PKC isozymes (α, β, δ, ε, ζ, η), phorbol ester treatment led to the translocation of most of these isozymes (α, βI, βII, δ, ε, η) to different cellular compartments. nih.gov This differential activation and translocation of PKC isozymes suggest that individual isoforms play distinct roles in cellular functions. ahajournals.org

It is important to note that the inactive epimer, 4α-phorbol-12,13-didecanoate, does not activate PKC and fails to induce these effects. hep.com.cnnih.govnih.govcore.ac.uknih.govnih.govnih.govpnas.orgahajournals.orgnih.gov

Mechanism of Binding to PKC Regulatory Domains

The activation of conventional and novel Protein Kinase C (PKC) isoforms by Phorbol-12,13-didecanoate (PDD) is mediated through its binding to the C1 domain within the regulatory region of the enzyme. hep.com.cnsigmaaldrich.com The C1 domain is a cysteine-rich region that serves as the binding site for the second messenger diacylglycerol (DAG) and its functional analogs, the phorbol esters. hep.com.cnsigmaaldrich.com

Classical and novel PKC isoforms contain tandem repeats of the C1 domain, known as C1a and C1b. hep.com.cn These domains exhibit a high affinity for phorbol esters. hep.com.cnresearchgate.net The binding of PDD to the C1 domain occurs within a hydrophilic groove on the domain's surface. hep.com.cnresearchgate.net This interaction is stabilized by the formation of hydrogen bonds between the phorbol moiety and the protein. hep.com.cn Specifically, three oxygens on the phorbol molecule form five hydrogen bonds with two β-strands of the C1 domain. hep.com.cn

The binding of the phorbol ester covers this hydrophilic site, leading to a change in the surface properties of the C1 domain, making it more hydrophobic. hep.com.cn This alteration in the protein surface, rather than a significant conformational change within the C1 domain itself, facilitates the enzyme's translocation to and interaction with the cell membrane. hep.com.cn While the C1b domain is considered the major site for DAG binding, the precise mechanisms by which C1 domains respond differently to various activators are still under investigation. hep.com.cn

Mimicry of Diacylglycerol (DAG) Action in PKC Activation

Phorbol-12,13-didecanoate (PDD) functions as a potent activator of Protein Kinase C (PKC) by acting as a structural and functional mimic of the endogenous second messenger, diacylglycerol (DAG). ontosight.aihep.com.cnresearchgate.netscbt.com This mimicry allows PDD to bind to the same site on the C1 regulatory domain of PKC as DAG, thereby initiating the activation cascade. hep.com.cnscbt.com

The structure of PDD is designed to emulate the key features of DAG that are necessary for PKC binding and activation. ontosight.ai Both PDD and DAG are amphipathic molecules, possessing both hydrophilic and hydrophobic regions that are crucial for their interaction with the C1 domain and the cell membrane. The decanoate (B1226879) ester groups at the 12 and 13 positions of the phorbol core in PDD are particularly important for its biological activity, influencing its affinity for PKC. ontosight.ai

By binding to the C1 domain, PDD effectively substitutes for DAG, triggering the allosteric changes required for PKC activation. hep.com.cn This circumvents the need for receptor-mediated signaling pathways that would typically lead to the production of DAG from membrane phospholipids. hep.com.cnnih.gov The potent and sustained activation of PKC by phorbol esters like PDD, compared to the transient activation by rapidly metabolized DAG, makes them valuable tools in research for studying PKC-mediated cellular processes. ontosight.ainih.gov

Impact on PKC Translocation and Conformational Changes

The binding of Phorbol-12,13-didecanoate (PDD) to the C1 domain of Protein Kinase C (PKC) is a critical event that initiates the enzyme's activation by inducing its translocation from the cytosol to the cell membrane. cymitquimica.combiosynth.com In its inactive state, PKC resides in the cytoplasm. hep.com.cn The interaction with PDD alters the surface properties of the C1 domain, increasing its hydrophobicity and promoting its association with the plasma membrane. hep.com.cn This movement of PKC from a soluble to a membrane-bound state is a hallmark of its activation. cymitquimica.comnih.govcore.ac.uknih.govbiosynth.com

Upon binding of PDD and translocation to the membrane, PKC undergoes significant conformational changes. sigmaaldrich.comcsic.es While the initial binding to the C1 domain itself may not cause a major change in the domain's structure, the subsequent interaction with the membrane environment and other cofactors leads to a reorganization of the entire protein. hep.com.cncsic.es Circular dichroism studies have shown that the binding of active phorbol esters to soluble PKC leads to a decrease in the average size of the α-helix structure. csic.es This suggests a destabilization of the protein's conformation in solution, which in turn facilitates its interaction with the membrane. csic.es These conformational shifts relieve the autoinhibitory constraint imposed by the pseudosubstrate region, which in the inactive state blocks the substrate-binding site in the catalytic domain. hep.com.cn This unmasking of the active site allows the now membrane-localized and conformationally active PKC to phosphorylate its target substrates, initiating downstream signaling cascades. hep.com.cnsigmaaldrich.com

Phorbol-12,13-didecanoate Interactions with Non-PKC Targets

While primarily known as a Protein Kinase C (PKC) activator, research indicates that Phorbol-12,13-didecanoate (PDD) and its isomers can also interact with other cellular targets. One notable non-PKC target is the Transient Receptor Potential Vanilloid (TRPV) family of ion channels.

Modulation of Transient Receptor Potential Vanilloid (TRPV) Channels (e.g., TRPV4)

The 4α-isomer of Phorbol-12,13-didecanoate (4α-PDD) has been identified as a selective activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a calcium-permeable cation channel. scbt.comnih.govresearchgate.netmedchemexpress.comsigmaaldrich.comscbt.com This activation occurs independently of Protein Kinase C (PKC), as 4α-PDD is known to be inactive towards PKC. nih.govnih.gov

The mechanism of TRPV4 activation by 4α-PDD involves direct binding to the channel. nih.gov This interaction is thought to occur at a ligand-binding pocket formed by the transmembrane regions 3 and 4 of the TRPV4 protein. nih.gov This binding triggers conformational changes in the channel, leading to its opening and promoting an influx of calcium ions into the cell. scbt.comresearchgate.net

The activation of TRPV4 by 4α-PDD has been observed to be temperature-dependent. At room temperature, 4α-PDD induces only a modest activation of the channel. However, at physiological temperatures (37°C), the channel is rapidly and robustly activated. nih.gov This suggests that temperature is a critical modulator of TRPV4 channel gating in response to chemical stimuli like 4α-PDD. nih.gov

It is worth noting that while 4α-PDD is widely used as a selective TRPV4 agonist, some studies have reported that it can activate cultured dorsal root ganglia neurons independently of TRPV4, suggesting the possibility of other targets or mechanisms in certain cell types. nih.govnih.govpa2online.org

Table 1: Effects of Phorbol-12,13-didecanoate and its 4α-isomer on PKC and TRPV4

| Compound | Target | Effect | Mechanism | Key Findings |

|---|---|---|---|---|

| Phorbol-12,13-didecanoate (PDD) | Protein Kinase C (PKC) | Activation | Binds to C1 domain, mimics DAG | Induces translocation from cytosol to membrane; activates conventional and novel PKC isozymes. hep.com.cnresearchgate.netcymitquimica.combiosynth.com |

| 4α-Phorbol-12,13-didecanoate (4α-PDD) | Protein Kinase C (PKC) | Inactive | Does not bind effectively to the C1 domain | Used as a negative control in PKC activation studies. hep.com.cnnih.govnih.gov |

| 4α-Phorbol-12,13-didecanoate (4α-PDD) | Transient Receptor Potential Vanilloid 4 (TRPV4) | Activation | Direct binding to the channel | Promotes calcium influx; activation is temperature-dependent. scbt.comnih.govnih.gov |

Cross-talk with Adenosine (B11128) Receptor Signaling Pathways

Phorbol-12,13-didecanoate-induced activation of PKC has been shown to intersect with adenosine receptor signaling pathways. Adenosine modulates cellular functions through different G-protein coupled receptors, primarily the inhibitory A1 and the stimulatory A2A receptors. Research indicates a functional antagonism between these two receptor subtypes, which is mediated by PKC.

In the hippocampus and cortex of young adult rats, the activation of A2A adenosine receptors was found to decrease the binding affinity of an A1 receptor agonist. physiology.org This desensitization of A1 receptors was prevented by a PKC inhibitor, chelerythrine, and was not observed when PKC was already activated by PDD (250 nM). physiology.org This suggests that A2A receptor activation leads to PKC activation, which in turn phosphorylates and desensitizes the A1 receptor, a process that PDD can mimic or occlude. physiology.org Conversely, studies at the frog neuromuscular junction showed that a PKC activator attenuated the inhibitory effects of adenosine on neurotransmitter release, while the inactive analog, 4α-phorbol-12,13-didecanoate, had no effect. nih.govnih.gov These findings collectively suggest that the PKC signaling system is a key point of convergence for cross-talk between different adenosine receptor subtypes. physiology.orgnih.gov

| Research Area | Key Finding | Model System | Role of PDD/PKC Activation | Reference |

|---|---|---|---|---|

| A1 and A2A Receptor Interaction | A2A receptor activation desensitizes A1 receptors in a PKC-dependent manner. | Hippocampal and cortical nerve terminals (rat) | The PKC activator PDD mimicked the effect, reducing A1 receptor agonist binding affinity and occluding the A2A-induced effect. | physiology.org |

| Adenosine's Effect on Neurotransmission | PKC activation attenuates the inhibitory effect of adenosine on endplate potentials. | Frog neuromuscular junction | A PKC-activating phorbol ester attenuated adenosine's effect, while the inactive 4α-PDD had no impact. | nih.gov |

Influence on G-protein Coupled Receptor Signaling

The influence of Phorbol-12,13-didecanoate extends to the broader network of G-protein coupled receptor (GPCR) signaling. By activating PKC, PDD can modulate GPCR-mediated cellular responses, often acting as part of a negative feedback loop. For instance, the activation of PKC by phorbol esters can inhibit responses triggered by the platelet-activating factor (PAF) receptor, a GPCR, by downregulating the expression of the receptor on the cell surface. nih.gov Similarly, in PC12 cells, ATP-induced Ca²⁺ influx via P2 purinergic receptors is inhibited by PKC activation that results from the same GPCR signaling cascade. oup.com

Furthermore, the molecular targets of phorbol esters like PDD are not limited to PKC. Research has identified Ras guanyl-releasing proteins (RasGRPs) as high-affinity receptors for phorbol esters and the endogenous messenger DAG. pnas.orgresearchgate.net RasGRPs are guanine (B1146940) nucleotide exchange factors that activate the small G-protein Ras, a key component of the mitogen-activated protein kinase (MAPK) cascade. pnas.orgnih.gov Upon binding PDD, RasGRP is recruited to the membrane where it activates Ras, subsequently triggering the Raf/MEK/ERK kinase pathway. pnas.org Therefore, PDD can influence G-protein signaling and downstream cellular processes through both PKC-dependent and PKC-independent (via RasGRP) mechanisms. pnas.orgnih.gov The inactive phorbol ester 4α-phorbol-12,13-didecanoate does not typically induce these effects, highlighting the specificity of the interaction. pnas.orgnih.gov

| GPCR-Related Pathway | Effect of PDD/PKC Activation | Mechanism | Model System | Reference |

|---|---|---|---|---|

| Platelet-Activating Factor (PAF) Receptor Signaling | Inhibition of PAF-induced eosinophil activation. | PKC-mediated downregulation of PAF receptor expression on the cell surface. | Guinea pig eosinophils | nih.gov |

| P2 Purinergic Receptor Signaling (ATP) | Inhibition of ATP-induced Ca²⁺ influx. | Autoregulatory negative feedback loop involving PKC activation subsequent to phosphoinositide hydrolysis. | Rat PC12 pheochromocytoma cells | oup.com |

| Ras/MAPK Pathway | Activation of the ERK1/2 MAPK pathway. | Direct binding and activation of RasGRP1, a guanine nucleotide exchange factor for the small G-protein Ras. | Mouse distal convoluted tubule cells | pnas.org |

| ANGPTL4 Expression | Induction of ANGPTL4 mRNA and protein. | Activation of PKC and subsequent activation of JNK1/2 and MEK1/2/ERK1/2 signaling pathways. | Human airway smooth muscle cells | nih.gov |

Cellular and Subcellular Effects Mediated by Phorbol 12,13 Didecanoate

Regulation of Cell Proliferation and Growth Dynamics

Phorbol (B1677699) esters significantly alter the growth properties of normal and transformed cells. Treatment of early passage normal human skin cells with Phorbol-12,13-didecanoate (PDD) has been shown to dramatically change their growth characteristics in vitro. Continuous exposure to PDD resulted in a 5- to 10-fold increase in the saturation density of these cells at early passages. nih.gov This effect was followed by a sustained two- to fourfold increase in saturation density over the long term. nih.gov The PDD-treated cultures maintained exponential growth at cell densities more than tenfold higher than control cultures. nih.gov Furthermore, PDD promoted anchorage-independent growth in a dose-dependent manner, a hallmark of cellular transformation. nih.gov The structural analog 4α-phorbol 12,13-didecanoate, which is inactive as a tumor promoter, did not elicit these responses. nih.gov

In the case of the human monocytic leukemia cell line THP-1, the related phorbol ester Phorbol-12-myristate-13-acetate (PMA) induces growth inhibition by arresting the cells in the G1 phase of the cell cycle. nih.gov This growth arrest is a prerequisite for the subsequent differentiation of these cells into macrophages. nih.gov

Table 1: Effects of Phorbol-12,13-didecanoate on the Growth of Normal Human Skin Cells

| Parameter | Effect of PDD Treatment | Fold Change |

|---|---|---|

| Saturation Density (Early Passage) | Increased | 5 to 10-fold |

| Saturation Density (Long-term) | Increased | 2 to 4-fold |

| Growth at High Density | Maintained Exponential Growth | >10-fold higher than control |

| Anchorage-Independent Growth | Promoted | Dose-dependent |

Induction and Modulation of Cellular Differentiation Processes

Phorbol esters are potent inducers of cellular differentiation in a variety of cell lineages. For instance, Phorbol-12-myristate-13-acetate (PMA) is widely used to induce the differentiation of human leukemia cell lines, such as HL-60 and THP-1, into macrophage-like cells. nih.govnih.govrndsystems.com In HL-60 cells, PMA treatment leads to a marked increase in the Na+-dependent transport of uridine (B1682114) and other nucleosides, a change associated with monocytic differentiation. nih.gov

PMA also stimulates the differentiation of SH-SY5Y human neuroblastoma cells, causing profound morphological changes characterized by the development of extensive axon-like processes, a key feature of the neuronal phenotype. researchgate.net Additionally, PMA can promote the cardiac differentiation of mesenchymal stem cells and the hematopoietic differentiation of progenitor cells. stemcell.com

However, in some contexts, phorbol esters can suppress differentiation. In the human erythroleukemia cell line K562, treatment with another potent phorbol ester, 12-O-tetradecanoylphorbol-13-acetate (TPA), represses erythroid-specific gene expression. nih.gov This effect is mediated by an increase in the binding of the ubiquitous transcription factor AP-1 and a concurrent inhibition of the binding of the lineage-specific transcription factor NF-E2 to key regulatory elements in erythroid-specific genes. nih.gov

Table 2: Examples of Cellular Differentiation Modulated by Phorbol Esters

| Cell Line/Type | Phorbol Ester | Observed Effect |

|---|---|---|

| HL-60 (Leukemia) | PMA | Differentiation into macrophage-like cells nih.gov |

| THP-1 (Leukemia) | PMA | Differentiation into a macrophage phenotype rndsystems.com |

| SH-SY5Y (Neuroblastoma) | PMA | Induction of neuronal differentiation researchgate.net |

| Mesenchymal Stem Cells | PMA | Stimulation of cardiac differentiation stemcell.com |

| K562 (Erythroleukemia) | TPA | Repression of erythroid-specific gene expression nih.gov |

Mechanisms of Apoptosis and Cell Death Modulation

The influence of phorbol esters on programmed cell death, or apoptosis, is complex and cell-type dependent. In Jurkat T-cells, Phorbol-12-myristate-13-acetate (PMA) has been shown to inhibit apoptosis mediated by death receptors such as Fas (CD95), tumor necrosis factor-alpha (TNF-α), and TNF-related apoptosis-inducing ligand (TRAIL). nih.gov The protective effect of PMA is achieved by disrupting the recruitment of the Fas-associated death domain (FADD) protein to the activated death receptors, a critical step in the initiation of the apoptotic signaling cascade. nih.gov Interestingly, PMA did not protect Jurkat cells from apoptosis induced by other agents like etoposide (B1684455) or gamma-irradiation, indicating a specific interference with the death receptor pathway. nih.gov

Conversely, in other cell types, phorbol esters can induce cell death. In porcine peripheral blood polymorphonuclear leucocytes (PMNs), PMA induced morphological degeneration and cell death within a few hours. nih.gov This effect was not observed with the inactive phorbol derivative dioctanoyl glycerol (B35011) (DOG), despite both compounds stimulating superoxide (B77818) production, suggesting that the cell death was not caused by oxidative damage. nih.gov Furthermore, the PMA-induced cell death in PMNs did not show the characteristic DNA fragmentation associated with spontaneous apoptosis in these cells, pointing towards a different mechanism of cell death. nih.gov

Influence on Gene Expression and Protein Synthesis Pathways

Phorbol esters are powerful modulators of gene expression, acting through the activation of signal transduction pathways that culminate in the nucleus. Treatment of rat aortic endothelial cells with Phorbol-12-myristate-13-acetate (PMA) leads to a rapid increase in the phosphorylation of the plasma membrane Ca2+ pump, followed by a significant induction of the pump's mRNA and protein levels. nih.gov The induction of the Ca2+ pump mRNA is a multi-fold increase over control cultures and is dependent on protein kinase C activity, as it can be suppressed by PKC inhibitors. nih.gov

In differentiated Caco-2 cells, a model for intestinal absorptive cells, PMA enhances the 1α, 25 dihydroxyvitamin D3 (1,25(OH)2D3)-induced expression of the human 25-hydroxyvitamin D3 24-hydroxylase (hCYP24A1) gene. nih.gov While PMA alone has no effect on hCYP24A1 expression, pretreatment with PMA followed by 1,25(OH)2D3 results in a synergistic increase in mRNA levels, significantly higher than the effect of 1,25(OH)2D3 alone. nih.gov This enhancement is associated with increased binding of the vitamin D receptor (VDR) and retinoid X receptor (RXR) to the CYP24A1 promoter. nih.gov

Alterations in Cell Adhesion and Intercellular Interactions

Phorbol esters can significantly modify the adhesive properties of cells. Stimulation of T lymphocytes with Phorbol-12-myristate-13-acetate (PMA) leads to strong conjugation with planar membranes containing the intercellular adhesion molecule-1 (ICAM-1). nih.gov This adhesion is mediated by the interaction of the lymphocyte function-associated molecule 1 (LFA-1) on the T-cell surface with ICAM-1. nih.gov Micromanipulation studies have shown that the physical strength of this adhesion is comparable to that between a cytotoxic T cell and its target cell. nih.gov The adherent, PMA-stimulated T lymphocytes can be observed extending pseudopods, and their detachment requires considerable force, involving a gradual decrease in the contact area. nih.gov

Stimulation of Angiogenesis in Experimental Systems

A critical event in angiogenesis, the formation of new blood vessels, is the invasion of the extracellular matrix by endothelial cells. Tumor-promoting phorbol esters, such as Phorbol-12-myristate-13-acetate (PMA), have been shown to induce angiogenesis in vitro. nih.gov When bovine microvascular endothelial cells (BMEC) grown on collagen gels are treated with PMA, they invade the underlying collagen matrix and form an extensive network of capillary-like tubular structures. nih.gov This process mimics in vivo angiogenesis and is dependent on protein synthesis and intercellular contact. nih.gov The invasive behavior is associated with an increased production of collagenase and plasminogen activator by the endothelial cells, and the process can be prevented by metalloprotease inhibitors. nih.gov This angiogenic response to PMA is not limited to microvascular endothelial cells; endothelial cells from large vessels, such as the human umbilical vein and calf pulmonary artery, also exhibit the ability to invade collagen gels and form vessel-like tubes after PMA treatment. nih.gov

Modulation of Specific Enzymatic Activities (e.g., Ornithine Decarboxylase, Plasminogen Activator)

Phorbol esters are known to induce the activity of several key enzymes involved in cellular regulation and tissue remodeling. 12-O-tetradecanoylphorbol-13-acetate (TPA) has been shown to selectively induce the activity of ornithine decarboxylase (ODC) in C57BL/6 mouse dermal fibroblasts in culture. nih.gov ODC is a rate-limiting enzyme in the synthesis of polyamines, which are essential for cell growth and proliferation.

In the human Bowes melanoma cell line, Phorbol-12-myristate-13-acetate (PMA) stimulates a significant increase in the production of extrinsic tissue plasminogen activator (EPA). nih.gov This stimulation is the result of an enhanced transcription of the EPA gene, as evidenced by the enrichment of mRNA for EPA in PMA-treated cells and the inhibition of EPA production by the transcription inhibitor actinomycin (B1170597) D. nih.gov

Table 3: Phorbol Ester-Modulated Enzymatic Activities

| Enzyme | Phorbol Ester | Cell Type | Effect |

|---|---|---|---|

| Ornithine Decarboxylase (ODC) | TPA | Mouse Dermal Fibroblasts | Selective induction of activity nih.gov |

| Plasminogen Activator (EPA) | PMA | Human Bowes Melanoma | Increased production via enhanced gene transcription nih.gov |

Effects on Neurotransmitter Release in Neuronal Models

The activation of protein kinase C by phorbol esters like PDD has been shown to significantly enhance the release of neurotransmitters from neuronal cells. This effect is a direct consequence of PKC's role in the phosphorylation of proteins involved in the synaptic vesicle release machinery.

In various neuronal models, the application of active phorbol esters leads to a marked increase in the depolarization-induced release of neurotransmitters. For instance, in PC12 pheochromocytoma cells, active phorbol esters enhance the release of norepinephrine (B1679862) upon depolarization nih.govjneurosci.org. Similarly, in primary cultures of rat sympathetic neurons, these compounds augment the evoked release of norepinephrine nih.govjneurosci.org. The underlying mechanism involves the translocation of PKC from the cytoplasm to the cell membrane upon phorbol ester binding, initiating a phosphorylation cascade that facilitates the fusion of synaptic vesicles with the presynaptic membrane.

Conversely, the structural analog 4α-Phorbol-12,13-didecanoate (4α-PDD), which does not activate protein kinase C, fails to elicit this enhancement of neurotransmitter release jneurosci.orgnih.gov. This stark difference underscores the PKC-dependent nature of this process. Chronic exposure to active phorbol esters can lead to the downregulation of PKC, resulting in a diminished capacity for neurotransmitter release upon subsequent stimulation nih.govjneurosci.orgnih.gov. This phenomenon has been utilized to create PKC-deficient neuronal models to further study the enzyme's role in neurotransmission.

The table below summarizes the observed effects of PKC-activating phorbol esters on neurotransmitter release in different neuronal models, which is indicative of the expected effects of Phorbol-12,13-didecanoate.

| Neuronal Model | Neurotransmitter | Observed Effect of Active Phorbol Esters |

| PC12 Pheochromocytoma Cells | Norepinephrine | Enhancement of depolarization-induced release nih.govjneurosci.org |

| Rat Sympathetic Neurons | Norepinephrine | Enhancement of depolarization-induced release nih.govjneurosci.org |

| Hippocampal Pyramidal Neurons | Not specified | Blockade of late hyperpolarization after synaptic stimulation researchgate.net |

Impact on Cytoskeletal Organization and Cell Morphology

The influence of Phorbol-12,13-didecanoate extends to the intricate network of proteins that form the neuronal cytoskeleton, thereby affecting cell morphology and plasticity. The cytoskeleton, composed of microtubules, actin filaments, and neurofilaments, is crucial for maintaining neuronal structure, axon and dendrite formation, and synaptic stability.

Activation of protein kinase C by phorbol esters has been demonstrated to induce significant reorganization of the actin cytoskeleton. In cultured bovine chromaffin cells, the potent PKC activator 12-O-tetradecanoylphorbol-13-acetate (TPA) provokes reversible membrane ruffling, which is associated with the formation of actin patches and the development of stress fibers nih.gov. These morphological changes ultimately lead to a flattening of the cells nih.gov. In contrast, the inactive analog 4α-Phorbol-12,13-didecanoate does not induce these effects, once again highlighting the centrality of PKC activation in mediating these cytoskeletal alterations nih.gov.

Furthermore, PKC activation can lead to the phosphorylation of neurofilament proteins nih.gov. In bovine chromaffin cells, TPA induces a significant increase in the phosphorylation of neurofilaments, both in the cell body and in neuritic extensions nih.gov. This post-translational modification can influence the assembly and transport of neurofilaments, thereby affecting axonal caliber and neuronal integrity.

While the direct effects of PDD on the microtubule network in neurons are less extensively documented, the general role of PKC in modulating microtubule-associated proteins (MAPs) suggests a potential for PDD to influence microtubule dynamics. The differentiation of neuroblastoma cells into neuron-like cells, a process involving extensive cytoskeletal rearrangement, can be induced by phorbol esters like Phorbol 12-myristate 13-acetate (PMA), which is associated with increased expression of microtubule-associated protein 2 (MAP2) and the extension of axon-like processes researchgate.net.

The following table details the impact of PKC-activating phorbol esters on cytoskeletal components and cell morphology, which provides a framework for understanding the likely effects of Phorbol-12,13-didecanoate.

| Cellular Component/Process | Cell Model | Observed Effect of Active Phorbol Esters |

| Actin Cytoskeleton | Bovine Chromaffin Cells | Reversible membrane ruffling, actin patching, and development of stress fibers nih.gov |

| Cell Morphology | Bovine Chromaffin Cells | Flattening of cells nih.gov |

| Neurofilaments | Bovine Chromaffin Cells | Increased phosphorylation nih.gov |

| Neuronal Differentiation | SH-SY5Y Human Neuroblastoma Cells | Induction of differentiation with extensive axon-like processes researchgate.net |

Structure Activity Relationships Sar of Phorbol 12,13 Didecanoate and Analogs

Identification of Key Structural Determinants for Biological Activity

The bioactivity of phorbol (B1677699) esters is highly structure-specific, with minor modifications to the molecule leading to significant changes in potency and biological response researchgate.net. The core of this activity lies in the tetracyclic diterpene scaffold, known as tigliane (B1223011). Several functional groups on this scaffold are critical for interaction with the C1 domain of PKC, the primary cellular receptor for these compounds. Phorbol esters function as analogs of endogenous diacylglycerol (DAG), the natural activator of PKC, but with much greater metabolic stability, leading to sustained and potent activation researchgate.netnih.govnih.gov.

Key structural features essential for the biological activity of phorbol esters like Phorbol-12,13-didecanoate include:

The C12 and C13 Ester Groups: The nature of the ester substituents at the C12 and C13 positions is a major determinant of a phorbol ester's potency and lipophilicity. Symmetrically substituted derivatives like Phorbol-12,13-didecanoate, with two decanoate (B1226879) chains, exhibit significant inflammatory and tumor-promoting activities nih.gov. The long-chain acyl groups contribute to the hydrophobic character of the molecule, facilitating its insertion into the cell membrane where PKC activation occurs.

The C3 Carbonyl Group: This ketone group is another essential feature for high-affinity binding to PKC nih.gov. It participates in the hydrogen-bonding network that stabilizes the ligand-receptor complex.

Comparative Analysis of Phorbol-12,13-didecanoate with Active and Inactive Phorbol Esters

To understand the specific biological profile of Phorbol-12,13-didecanoate (PDD), it is useful to compare it with other well-studied phorbol esters. These analogs share the same tigliane core but differ in the ester groups at the C12 and C13 positions or in their stereochemistry.

Phorbol-12-myristate-13-acetate (PMA/TPA): PMA is one of the most potent and widely studied phorbol esters, known for its powerful tumor-promoting capabilities researchgate.netresearchgate.net. It features a long myristate chain at C12 and a short acetate (B1210297) group at C13. This asymmetry is thought to contribute to its exceptionally high potency. In contrast to the rapid metabolism of PMA (also known as TPA) in many cell types, PDD is degraded much more slowly, which may lead to a more sustained biological response in certain systems sigmaaldrich.com.

Phorbol-12,13-dibutyrate (PDBu): PDBu has shorter butyrate (B1204436) ester chains compared to the decanoate chains of PDD. This makes PDBu significantly less hydrophobic and more water-soluble pnas.orgpnas.orgmdpi.com. While still a potent PKC activator, it is generally considered a weaker tumor promoter than PMA pnas.org. Its lower lipophilicity allows it to be washed out of cell cultures more easily, a property that is advantageous in certain experimental contexts pnas.orgmdpi.com. In some cell systems, such as human melanocytes, PDBu has been shown to have a higher proliferative induction capacity than PMA nih.govpnas.orgmdpi.com.

4α-Phorbol 12,13-didecanoate (4α-PDD): This compound is the C4 epimer of PDD and is biologically inactive as a PKC activator nih.gov. The hydroxyl group at the C4 position is in the α-orientation, which alters the conformation of the ring system and prevents the molecule from fitting into the PKC C1 domain binding site nih.gov. Due to its inability to activate PKC, 4α-PDD is frequently used as a negative control in research to ensure that an observed biological effect is specifically due to PKC activation by its active β-epimer, PDD nih.govresearchgate.net. While inactive at PKC, 4α-PDD has been found to be an agonist for the transient receptor potential vanilloid 4 (TRPV4) ion channel, demonstrating that phorbol-like structures can interact with other cellular targets pnas.orgresearchgate.net.

Interactive Table: Comparison of Phorbol Esters

| Feature | Phorbol-12,13-didecanoate (PDD) | Phorbol-12-myristate-13-acetate (PMA) | Phorbol-12,13-dibutyrate (PDBu) | 4α-Phorbol 12,13-didecanoate (4α-PDD) |

|---|---|---|---|---|

| C12 Ester | Decanoate | Myristate | Butyrate | Decanoate |

| C13 Ester | Decanoate | Acetate | Butyrate | Decanoate |

| PKC Activation | Active | Highly Active | Active | Inactive |

| Relative Potency | Potent | Very Potent | Potent (often weaker than PMA) | N/A |

| Key Characteristic | Symmetrical long chains, slow metabolism | Asymmetrical chains, highly potent | Less hydrophobic, easily washed from cells | Inactive C4-epimer, used as negative control |

| Other Targets | Primarily PKC | Primarily PKC | Primarily PKC | TRPV4 Agonist |

Conformational Analysis and Molecular Modeling of Phorbol-12,13-didecanoate and Derivatives

Computational studies and molecular modeling have provided significant insights into how phorbol esters like PDD bind to and activate PKC. These analyses focus on the conformation of the phorbol ester and its interactions within the binding pocket of the C1 domain of PKC.

The binding site for phorbol esters is located in a hydrophilic groove or cleft at the top of the C1 domain, which is flanked by hydrophobic residues researchgate.net. Upon binding, the phorbol ester and its lipophilic acyl chains form a contiguous hydrophobic surface that covers the groove, promoting the insertion of the entire PKC-ligand complex into the cell membrane nih.gov.

Molecular dynamics simulations have elucidated the specific interactions that stabilize the complex:

Hydrogen Bonding: The phorbol core is anchored in the binding site by a network of hydrogen bonds. The C3, C4, and C20 oxygens of the phorbol moiety are critical for this interaction nih.gov. Modeling studies predict that the C20 hydroxyl group forms hydrogen bonds with the backbone amides of key amino acids like Gly253, while the C3 carbonyl oxygen also participates in hydrogen bonding nih.gov.

Hydrophobic Interactions: The tigliane backbone and, crucially, the long decanoate chains at C12 and C13 of PDD engage in extensive hydrophobic interactions with the surrounding protein and the lipid membrane. These interactions are essential for high-affinity binding and for stabilizing the active conformation of PKC at the membrane.

Conformational Rigidity: The rigid tetracyclic core of the phorbol structure properly orients the critical hydroxyl and ester functional groups for optimal interaction with the receptor. While the acyl chains at C12 and C13 have flexibility, the core's conformation is largely fixed. The inactive 4α-epimer cannot adopt the correct conformation for binding, highlighting the strict conformational requirements of the receptor nih.gov.

Strategies for Designing Novel Phorbol Ester Derivatives with Modified Biological Profiles

The potent, but often toxic or tumor-promoting, effects of natural phorbol esters have driven efforts to design novel derivatives with improved therapeutic profiles. The goal is to separate the desirable effects (e.g., anti-cancer, pro-apoptotic, or immune-modulating activities) from the undesirable ones. These strategies are guided by the detailed structure-activity relationships and molecular modeling data.

Pharmacophore-Based Design: A key strategy involves identifying the essential "pharmacophore"—the minimal three-dimensional arrangement of functional groups required for biological activity. For phorbol esters, this consists of the C4, C9, and C20 hydroxyl groups and a hydrophobic domain provided by the C12/C13 esters nih.govnih.govresearchgate.net. Using this model, researchers can design simplified, non-phorbol molecules that mimic this arrangement and can activate PKC nih.govnih.govresearchgate.net. This approach led to the first rationally designed PKC activators that were not direct derivatives of the natural product nih.gov.

Function-Oriented Synthesis (FOS): This strategy aims to create simplified analogs that are easier to synthesize but retain the key functional properties of a complex natural product pnas.org. By deconstructing the complex phorbol or bryostatin (B1237437) scaffold into its core functional components (a recognition domain and a spacer/scaffolding domain), new molecules can be built that are synthetically accessible and can be systematically modified to fine-tune their activity, such as their binding affinity for different PKC isoforms pnas.org.

Modification of Acyl Chains: Altering the length, saturation, and branching of the ester side chains at C12 and C13 is a direct way to modify a derivative's biological profile. These changes can impact the molecule's lipophilicity, membrane insertion kinetics, and binding affinity, potentially leading to analogs with different potencies or even different downstream signaling effects.

Simplification of the Tigliane Core: More radical approaches involve chemically modifying the phorbol ring system itself. For example, researchers have developed methods to remove the five-membered D-ring to create simplified BCD-ring analogs. These novel scaffolds can then be tested for their ability to bind and activate PKC, providing new avenues for developing modulators with unique properties acs.org.

These design strategies aim to create new chemical entities that can selectively activate specific PKC isoforms or induce a subset of the responses triggered by natural phorbol esters, thereby offering the potential for more targeted and less toxic therapeutic agents.

Methodologies and Experimental Models in Phorbol 12,13 Didecanoate Research

In Vitro Cellular Model Systems

In vitro models, utilizing both primary cells and immortalized cell lines, are fundamental in dissecting the molecular and cellular effects of PDD.

Primary Cell Cultures (e.g., Dorsal Root Ganglia Neurons, Cardiomyocytes, Fibroblasts)

Primary cell cultures offer a physiologically relevant context to study the direct effects of PDD on specific cell types.

Dorsal Root Ganglia (DRG) Neurons: Research on cultured mouse DRG neurons has shown that 4α-phorbol 12,13-didecanoate (4α-PDD), a stereoisomer of PDD, stimulates a dose-dependent increase in intracellular calcium concentration ([Ca²⁺]i). acs.org This effect was observed in neurons from both wild-type and TRPV4 knockout mice, indicating that the activation of these sensory neurons by 4α-PDD occurs independently of the TRPV4 channel. acs.org

Cardiomyocytes and Cardiac Fibroblasts: In neonatal rat ventricular cardiomyocytes, phorbol (B1677699) esters have been found to stimulate the synthesis and secretion of brain natriuretic peptide. nih.gov Furthermore, studies have identified that cardiac fibroblasts possess functional Transient Receptor Potential Vanilloid 4 (TRPV4) channels that are activated by 4α-phorbol 12,13-didecanoate. nih.gov

Fibroblasts: In cultured human foreskin fibroblasts, PDD has been shown to inhibit the uptake of queuine (B138834), a modified nucleoside, into transfer RNA (tRNA). nih.gov This inhibition is a result of PDD blocking the cellular uptake mechanism for queuine. nih.gov Additionally, PDD has been observed to significantly alter the growth properties of normal human skin cells in culture, leading to a notable increase in saturation density and promoting anchorage-independent growth. nih.gov The inactive analog, 4α-phorbol 12,13-didecanoate, did not produce these effects. nih.gov

| Cell Type | Compound | Observed Effect | Reference |

|---|---|---|---|

| Dorsal Root Ganglia Neurons | 4α-Phorbol 12,13-didecanoate | Increased intracellular calcium, independent of TRPV4 | acs.org |

| Neonatal Rat Ventricular Cardiomyocytes | Phorbol Esters | Stimulated synthesis and secretion of brain natriuretic peptide | nih.gov |

| Cardiac Fibroblasts | 4α-Phorbol 12,13-didecanoate | Activation of functional TRPV4 channels | nih.gov |

| Human Foreskin Fibroblasts | Phorbol-12,13-didecanoate | Inhibition of queuine uptake into tRNA | nih.gov |

| Normal Human Skin Cells | Phorbol-12,13-didecanoate | Increased saturation density and anchorage-independent growth | nih.gov |

Immortalized Cell Lines (e.g., Epithelial Cell Lines, Leukemia Cell Lines)

Immortalized cell lines provide a consistent and reproducible system for studying the effects of PDD on cellular processes such as differentiation and proliferation.

Leukemia Cell Lines: Phorbol esters have been shown to induce macrophage-like differentiation in human myeloid leukemia cell lines that are blocked at the myeloblast-promyelocyte stage of maturation, such as KG-1, HL-60, and ML-3. nih.gov This differentiation is characterized by increased adherence, development of pseudopodia, and expression of macrophage-specific markers. nih.gov In contrast, leukemia cells at an earlier undifferentiated myeloid blast stage, like KG-1a and K562, are resistant to these differentiation-inducing effects. nih.gov Studies on various human leukemia cell lines (HL-60, U-937, H-SB2, and SB) have revealed that while they possess comparable phorbol diester receptor binding characteristics, their phenotypic responses, such as inhibition of proliferation and induction of adherence, vary significantly. nih.gov This suggests that the differing cellular responses to phorbol diesters are likely due to post-receptor factors. nih.gov Furthermore, certain phorbol derivatives have demonstrated anti-leukemia activity against Jurkat, HL-60, and K562 cell lines by inducing apoptosis. nih.gov

| Cell Line | Maturation Stage | Response to Phorbol Esters | Reference |

|---|---|---|---|

| KG-1, HL-60, ML-3 | Myeloblast-Promyelocyte | Induced macrophage differentiation | nih.gov |

| KG-1a, K562 | Undifferentiated Myeloid Blast | Resistant to induced differentiation | nih.gov |

| U-937 | Monoblastic | Inhibition of proliferation and induced adherence | nih.gov |

| H-SB2, SB | T- and B-lymphoblastoid | No inhibition of proliferation or induced adherence | nih.gov |

| Jurkat, HL-60, K562 | Leukemia | Induction of apoptosis | nih.gov |

Co-culture and 3D Culture Systems for Complex Interactions

While co-culture and 3D culture systems are increasingly used to model complex cellular interactions within tissues, specific research detailing the effects of Phorbol-12,13-didecanoate in these advanced in vitro models is not extensively documented in the available literature. These models, which can recapitulate aspects of the tumor microenvironment or tissue architecture, represent a potential area for future investigation into the compound's activity.

In Vivo Animal Models for Investigating Biological Phenomena

In vivo animal models are indispensable for understanding the physiological and pathological effects of PDD in a whole-organism context.

Chick Chorioallantoic Membrane (CAM) and Rabbit Cornea Assays for Angiogenesis

The CAM and rabbit cornea assays are well-established in vivo models for studying the formation of new blood vessels.

Chick Chorioallantoic Membrane (CAM) Assay: Phorbol-12,13-didecanoate has been shown to stimulate angiogenesis in the CAM assay in a dose-dependent manner. nih.gov This pro-angiogenic effect is linked to its ability to activate protein kinase C. nih.gov In contrast, the biologically inactive stereoisomer, 4α-phorbol 12,13-didecanoate, which does not activate protein kinase C, fails to stimulate angiogenesis in this model. nih.gov

Rabbit Cornea Assay: Similar to the findings in the CAM assay, Phorbol-12,13-didecanoate also induces a dose-dependent angiogenic response in the rabbit cornea, a naturally avascular tissue. nih.gov This reinforces the compound's pro-angiogenic properties in vivo. The inactive 4α-phorbol 12,13-didecanoate did not elicit an angiogenic response in this assay either. nih.gov

| Model | Compound | Angiogenic Response | Reference |

|---|---|---|---|

| Chick Chorioallantoic Membrane (CAM) | Phorbol-12,13-didecanoate | Stimulated | nih.gov |

| Chick Chorioallantoic Membrane (CAM) | 4α-Phorbol 12,13-didecanoate | No effect | nih.gov |

| Rabbit Cornea | Phorbol-12,13-didecanoate | Stimulated | nih.gov |

| Rabbit Cornea | 4α-Phorbol 12,13-didecanoate | No effect | nih.gov |

Murine Models for Neurogenesis and Cell Adipocyte Remodeling

Murine models are instrumental in studying the effects of PDD on complex biological processes like the generation of new neurons and the remodeling of fat tissue.

Neurogenesis: A study investigating a library of phorbol 12,13-diesters found that these compounds could stimulate the release of transforming growth factor alpha (TGFα) and promote the proliferation of neural progenitor cells. acs.orgnih.gov This activity ultimately led to enhanced neurogenesis in vivo when administered to mice. nih.gov The presence of two acyloxy moieties on the tigliane (B1223011) skeleton was associated with higher levels of activity. nih.gov

Adipocyte Remodeling: While direct studies on Phorbol-12,13-didecanoate and adipocyte remodeling in murine models are limited, research on the related compound, Phorbol 12-myristate 13-acetate (PMA), provides relevant insights. In studies using human adipose-tissue-derived stromal cells (hADSCs), PMA was found to suppress adipogenic differentiation while promoting osteogenic differentiation. nih.govnih.gov This effect was mediated through the protein kinase C (PKC) signaling pathway. nih.govnih.gov These findings suggest that phorbol esters can influence the lineage commitment of stromal precursor cells within adipose tissue.

Advanced Biochemical and Molecular Techniques in Phorbol-12,13-didecanoate Research

Protein Kinase C Activity Assays and Isotype Profiling

Phorbol-12,13-didecanoate (PDD) is a potent activator of Protein Kinase C (PKC), a family of enzymes crucial for various cellular signaling pathways. abcam.com Researchers employ several assay types to investigate PDD's interaction with PKC and to profile its effects on different PKC isotypes.

In Vitro Kinase Assays: These assays directly measure the enzymatic activity of purified PKC isotypes in the presence of PDD. The basic principle involves incubating the PKC enzyme with a substrate (like histone protein) and a phosphate (B84403) donor (ATP, often radiolabeled). The transfer of the phosphate group to the substrate, catalyzed by PKC, is then quantified. Phorbol esters like PDD are included in the reaction mixture to assess their ability to stimulate this phosphorylation.

Cell-Based Assays: A common cell-based method utilizes yeast expressing individual mammalian PKC isoforms. The activation of PKC in this system often leads to growth inhibition, which can be measured to determine the potency of compounds like PDD. nih.gov Studies have shown that PDD exhibits an efficacy similar to the well-known PKC activator Phorbol-12-myristate-13-acetate (PMA) in these assays. nih.gov

Isotype Profiling: Different PKC isotypes can have distinct and sometimes opposing biological roles. Therefore, understanding the selectivity of PDD for various isotypes is critical. Researchers use panels of purified recombinant PKC isotypes (e.g., -α, -β1, -β2, -γ, -δ, -ε, and -ζ) to determine the binding affinity and activation potency of PDD for each. nih.gov For example, a mixed micellar assay can be used to study the in vitro binding of radiolabeled phorbol esters to these purified isotypes. nih.gov Competition binding experiments, where PDD competes with a radiolabeled ligand, help to determine its relative affinity for different isotypes.

Key Findings from PKC Assays:

PDD is a potent activator of classical and novel PKC isoforms. nih.gov

The efficacy of PDD in activating certain PKC isotypes is comparable to that of PMA. nih.gov

Like other active phorbol esters, PDD's activity is dependent on its stereochemistry; for instance, 4α-phorbol didecanoate, an inactive analog, does not inhibit the binding of active phorbol esters to their receptors. nih.gov

Intracellular Calcium Dynamics Imaging and Electrophysiology

Phorbol-12,13-didecanoate and its analogs are known to influence intracellular calcium ([Ca²⁺]i) levels, a critical second messenger in many cellular processes. Advanced imaging and electrophysiological techniques are employed to study these effects.

Fluorescent Calcium Imaging: This is a widely used technique to visualize and quantify changes in [Ca²⁺]i in real-time. Cells are loaded with fluorescent dyes (e.g., Fura-2) that change their fluorescent properties upon binding to calcium. By measuring the intensity of the emitted light, researchers can track the dynamic changes in [Ca²⁺]i following the application of PDD. This method has been used to demonstrate that other phorbol esters can induce a dual action on intracellular calcium levels in vascular smooth muscles. nih.gov

Electrophysiology: Techniques like patch-clamping allow for the direct measurement of ion channel activity in the cell membrane. PDD analog, 4α-Phorbol 12,13-didecanoate (4α-PDD), has been identified as an agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a Ca²⁺-permeable cation channel. nih.govscientificlabs.ie Electrophysiological recordings can reveal how 4α-PDD modulates the opening and closing of these channels, leading to changes in ion flow and intracellular calcium concentrations.

Experimental Models:

Cultured Cells: Various cell lines, such as Madin-Darby canine kidney (MDCK) cells and dorsal root ganglia neurons, are used to study the effects of PDD and its analogs on calcium signaling. nih.gov

Primary Cells: Freshly isolated cells, like mouse fallopian tubal cells, provide a model that is closer to the in vivo situation.

Key Findings:

The PDD analog, 4α-PDD, is an agonist of the TRPV4 channel, promoting extracellular calcium influx. scientificlabs.ie

Studies with 4α-PDD have shown its ability to increase intracellular calcium in various cell types. nih.gov

Gene Expression Analysis (e.g., qPCR, RNA-seq)

Phorbol-12,13-didecanoate, through its activation of PKC and other signaling pathways, can lead to significant changes in gene expression. Modern molecular biology techniques allow for a comprehensive analysis of these alterations.

Quantitative Real-Time PCR (qPCR): This technique is used to measure the expression levels of specific genes of interest. It involves reverse transcribing messenger RNA (mRNA) into complementary DNA (cDNA), which is then amplified in a PCR reaction. The amount of amplified product is quantified in real-time using fluorescent dyes. qPCR is a sensitive and accurate method for validating changes in the expression of a small number of genes identified through broader screening methods. nih.gov

RNA Sequencing (RNA-seq): RNA-seq is a high-throughput sequencing technology that provides a global view of the transcriptome, which is the complete set of RNA transcripts in a cell at a given time. nih.gov This powerful technique allows researchers to identify all the genes that are up- or down-regulated in response to PDD treatment without prior knowledge of which genes might be affected. The data generated from RNA-seq can reveal novel pathways and cellular processes modulated by PDD. nih.govresearchgate.net

Experimental Approach:

Cells or tissues are treated with PDD or a control substance.

Total RNA is extracted from the samples.

For qPCR, specific primers are designed to amplify the genes of interest.

For RNA-seq, the RNA is converted into a library of cDNA fragments, which are then sequenced.

The resulting data is analyzed to identify differentially expressed genes and associated biological pathways.

Cell Proliferation and Apoptosis Assays (e.g., MTT, Flow Cytometry, DNA Fragmentation)

Phorbol esters like PDD can have profound effects on cell growth and survival, inducing either proliferation or apoptosis (programmed cell death) depending on the cell type and context. A variety of assays are used to quantify these effects.

MTT Assay: This is a colorimetric assay used to assess cell metabolic activity, which is often used as an indicator of cell viability and proliferation. The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. ugm.ac.id The amount of formazan produced is proportional to the number of living cells. ugm.ac.id

Flow Cytometry: This is a powerful technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of apoptosis, flow cytometry can be used with various fluorescent probes to:

Detect changes in the cell membrane: Annexin V staining can identify early apoptotic cells.

Analyze DNA content: Propidium iodide staining can distinguish between cells in different phases of the cell cycle (G1, S, G2/M) and identify apoptotic cells with fragmented DNA. merckmillipore.com

Measure mitochondrial membrane potential: Dyes like rhodamine 123 can be used to detect the loss of mitochondrial membrane potential, an early event in apoptosis. sinobiological.com

DNA Fragmentation Assays: A hallmark of late-stage apoptosis is the cleavage of chromosomal DNA into smaller fragments. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method to detect this DNA fragmentation by labeling the 3'-hydroxyl ends of the DNA breaks. sinobiological.com

Key Findings from Proliferation and Apoptosis Studies with Phorbol Esters:

Phorbol esters like PMA can inhibit the proliferation of certain cancer cells by inducing cell cycle arrest. merckmillipore.com

PMA has been shown to inhibit death receptor-mediated apoptosis in some cell lines. nih.gov

Receptor Binding and Ligand Affinity Studies

Phorbol-12,13-didecanoate and other phorbol esters exert their biological effects by binding to specific receptors, primarily the C1 domain of PKC. Receptor binding and ligand affinity studies are essential for characterizing this interaction.

Radioligand Binding Assays: These assays are the gold standard for studying receptor-ligand interactions. They involve incubating a biological sample (e.g., cell membranes, purified protein) with a radiolabeled ligand (e.g., [³H]phorbol 12,13-dibutyrate, [³H]PDBu). The amount of radioactivity bound to the receptor is then measured.

Competition Binding Assays: In these experiments, a constant concentration of a radiolabeled ligand is used, and increasing concentrations of an unlabeled competitor (like PDD) are added. The ability of the unlabeled compound to displace the radiolabeled ligand from the receptor is measured, and from this, the inhibitory constant (Ki) of the unlabeled ligand can be calculated, which is a measure of its binding affinity.

Scatchard Analysis: This is a graphical method used to analyze data from radioligand binding assays to determine the dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax). nih.govnih.gov

Experimental Models:

Intact Cells: Using whole cells, such as rat embryo fibroblasts, allows for the study of receptor binding in a more physiological context. nih.gov

Particulate Fractions: Cell lysates can be fractionated to isolate membranes, which are enriched in PKC. pnas.org

Isolated Nuclei: Studies have shown specific, high-affinity binding of phorbol esters to isolated nuclei, suggesting the existence of nuclear receptors. nih.gov

Purified Recombinant Proteins: Using purified PKC isotypes allows for a detailed characterization of the binding of PDD to each specific isoform. nih.gov

Spectroscopic and Chromatographic Methods for Compound Analysis

Accurate analysis and quantification of Phorbol-12,13-didecanoate in various samples are crucial for research. Spectroscopic and chromatographic methods are the primary tools for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. In the context of PDD, HPLC is used to:

Purity Assessment: Determine the purity of PDD standards and samples. sigmaaldrich.com

Quantification: Measure the concentration of PDD in biological samples or plant extracts. researchgate.net A standard HPLC setup for phorbol ester analysis often involves a reversed-phase column and a UV detector. The retention time of the peak corresponding to PDD is used for identification, and the area of the peak is used for quantification. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like HPLC (LC-MS), it provides a highly sensitive and specific method for identifying and quantifying compounds. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which aids in its structural elucidation. us.es

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a spectroscopic technique used to determine the structure of organic molecules. Two-dimensional NMR experiments are particularly useful for elucidating the complex structures of phorbol esters. us.es

Data Tables

Table 1: Key Biochemical and Molecular Techniques in Phorbol-12,13-didecanoate Research

| Technique Category | Specific Method | Application in PDD Research |

|---|---|---|

| PKC Activity & Profiling | In Vitro Kinase Assays | Measuring direct activation of PKC by PDD. |

| Cell-Based Assays (Yeast) | Assessing the in vivo potency of PDD on specific PKC isotypes. | |

| Isotype Profiling | Determining the selectivity of PDD for different PKC isoforms. | |

| Calcium Dynamics | Fluorescent Calcium Imaging | Visualizing and quantifying PDD-induced changes in intracellular calcium. |

| Electrophysiology | Studying the effect of PDD analogs on ion channel activity. | |

| Gene Expression | Quantitative Real-Time PCR (qPCR) | Measuring changes in the expression of specific genes in response to PDD. |

| RNA Sequencing (RNA-seq) | Obtaining a global view of transcriptional changes induced by PDD. | |

| Cell Proliferation & Apoptosis | MTT Assay | Assessing the effect of PDD on cell viability and proliferation. |

| Flow Cytometry | Analyzing cell cycle progression and detecting apoptotic cells. | |

| DNA Fragmentation Assays | Identifying late-stage apoptosis through DNA breaks. | |

| Receptor Binding | Radioligand Binding Assays | Characterizing the binding of PDD to its receptors. |

| Scatchard Analysis | Determining the affinity (Kd) and number of PDD binding sites (Bmax). | |

| Compound Analysis | HPLC | Separating, identifying, and quantifying PDD in samples. |

| Mass Spectrometry (MS) | Providing sensitive and specific identification and quantification of PDD. |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4α-Phorbol 12,13-didecanoate |

| 4α-Phorbol didecanoate |

| Adenosine (B11128) triphosphate (ATP) |

| Annexin V |

| Fura-2 |

| Phorbol |

| Phorbol-12,13-didecanoate |

| Phorbol-12-myristate-13-acetate |

| Propidium iodide |

Phorbol 12,13 Didecanoate S Contributions to Investigating Disease Pathophysiology

Elucidation of Cellular Transformation Pathways in Carcinogenesis Models

Phorbol-12,13-didecanoate (PDD) has been instrumental in cancer research as a potent tumor promoter, facilitating the study of the multi-step process of carcinogenesis. Its primary mechanism of action involves the activation of protein kinase C (PKC), a key enzyme in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis. nih.govnih.gov By mimicking the function of diacylglycerol (DAG), an endogenous activator of PKC, PDD provides a powerful tool to dissect the molecular events that lead to cellular transformation.

Research has demonstrated that continuous treatment of normal human skin cells with PDD leads to significant alterations in their growth properties. nih.gov These changes include a marked increase in saturation density, allowing cells to proliferate beyond the normal limits of contact inhibition, a hallmark of cancer cells. nih.gov Furthermore, PDD promotes anchorage-independent growth, enabling cells to proliferate without being attached to a solid surface, another characteristic of transformed cells. nih.gov The structural analog, 4α-phorbol 12,13-didecanoate, which is inactive in tumor promotion, fails to elicit these responses, highlighting the specificity of PDD's action. nih.gov

Studies using PDD and related phorbol (B1677699) esters, such as Phorbol-12-myristate-13-acetate (PMA), have been crucial in establishing the role of PKC activation in tumor promotion. nih.gov Activation of specific PKC isoforms by these compounds can trigger a cascade of downstream signaling events, including the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer. nih.gov The sustained activation of these pathways by PDD can lead to changes in gene expression that drive cell proliferation and suppress apoptosis, contributing to the development of a malignant phenotype.

The table below summarizes key findings from studies investigating the effects of Phorbol-12,13-didecanoate on cellular properties related to carcinogenesis.

| Parameter | Observation with PDD Treatment | Implication in Carcinogenesis |

| Saturation Density | 5 to 10-fold increase in early passages nih.gov | Loss of contact inhibition |

| Anchorage-Independent Growth | Promoted in a dose-dependent manner nih.gov | Ability to proliferate without adhesion |

| Protein Kinase C (PKC) Activity | Potent activator oup.com | Aberrant activation of signaling pathways |

Insights into Neuronal Signaling Dysregulation and Neurodegeneration Mechanisms

Phorbol esters, including Phorbol-12,13-didecanoate and its analogs, have served as valuable pharmacological probes for investigating the complexities of neuronal signaling and its dysregulation in neurodegenerative diseases. Their ability to activate protein kinase C (PKC) allows researchers to explore the role of this enzyme in various neuronal processes, including synaptic plasticity, neurotransmitter release, and neuronal survival.

A related compound, 4α-phorbol 12,13-didecanoate (4αPDD), has been shown to activate cultured mouse dorsal root ganglia neurons. nih.govsci-hub.se This activation is linked to its effects on ion channels, specifically the transient receptor potential vanilloid 4 (TRPV4) channel, which is involved in mechanosensation and pain perception. nih.govsigmaaldrich.com While 4αPDD is often described as a TRPV4 agonist, some studies suggest it can also activate neurons independently of this channel, indicating a more complex mechanism of action that may involve other signaling pathways. nih.gov

Furthermore, the activation of PKC by phorbol esters like Phorbol-12-myristate-13-acetate (PMA) has been shown to enhance long-term potentiation (LTP) in the hippocampus, a cellular model of learning and memory. nih.gov This enhancement is mediated through specific PKC isoforms, namely PKCδ and PKCε, and is dependent on the activation of N-methyl-D-aspartate (NMDA) receptors. nih.gov These findings suggest that dysregulation of PKC signaling could contribute to the synaptic dysfunction observed in neurodegenerative disorders such as Alzheimer's disease.

Phorbol esters have also been utilized to study the regulation of neurotrophic factors. For instance, PMA is a potent inducer of nerve growth factor (NGF) gene expression and secretion in glial cells. nih.gov NGF is crucial for the survival and maintenance of neurons, and its dysregulation is implicated in neurodegeneration. nih.gov The signaling pathways involved in PMA-induced NGF expression, particularly the mitogen-activated protein kinase (MAPK) pathway, are key areas of investigation for potential therapeutic interventions in neurodegenerative diseases. nih.gov

The table below outlines the effects of phorbol ester analogs on neuronal signaling pathways.

| Phorbol Ester Analog | Effect | Investigated Neuronal Process |

| 4α-Phorbol 12,13-didecanoate (4αPDD) | Activation of dorsal root ganglia neurons nih.govsci-hub.se | Nociception and sensory neuron function |

| Phorbol-12-myristate-13-acetate (PMA) | Enhancement of hippocampal long-term potentiation nih.gov | Synaptic plasticity, learning, and memory |

| Phorbol-12-myristate-13-acetate (PMA) | Induction of Nerve Growth Factor (NGF) nih.gov | Neuronal survival and neuroprotection |

Understanding Inflammatory Processes and Pain Signal Transduction in Research Models

Phorbol-12,13-didecanoate and its congeners have been extensively used to model and investigate inflammatory responses and pain signaling pathways. The potent pro-inflammatory properties of these compounds stem from their ability to activate protein kinase C (PKC), a central mediator of inflammatory cascades.

The analog 4α-phorbol 12,13-didecanoate (4αPDD) has been implicated in mechanical hyperalgesia, an increased sensitivity to pain from mechanical stimuli. nih.gov This effect is linked to the activation of sensory neurons, although the precise role of specific receptors like TRPV4 is still under investigation. nih.govsci-hub.se By using 4αPDD, researchers can probe the molecular mechanisms that contribute to the sensitization of nociceptive pathways during inflammation and neuropathy.

Phorbol-12-myristate-13-acetate (PMA), a structurally similar and well-studied phorbol ester, is known to be a highly inflammatory agent. nih.gov It can induce a cutaneous inflammatory response in animal models that mimics aspects of human inflammatory skin diseases like psoriasis. nih.gov This model allows for the investigation of the cellular and molecular events involved in skin inflammation, including the infiltration of immune cells and the production of inflammatory mediators.

Furthermore, PMA has been shown to upregulate the expression of nociceptin, an endogenous opioid peptide involved in the modulation of pain and inflammation. nih.gov The signaling pathways contributing to this upregulation involve mitogen-activated protein kinases (MAPKs). nih.gov Understanding how phorbol esters modulate the nociceptin system provides insights into the complex interplay between pro-inflammatory and anti-inflammatory signals in the context of pain.

The table below summarizes the application of phorbol esters in inflammation and pain research.

| Phorbol Ester | Application/Effect | Research Area |

| 4α-Phorbol 12,13-didecanoate (4αPDD) | Induces mechanical hyperalgesia nih.gov | Pain signal transduction, neuropathic pain |

| Phorbol-12-myristate-13-acetate (PMA) | Induces cutaneous inflammation nih.gov | Inflammatory skin diseases, immune response |

| Phorbol-12-myristate-13-acetate (PMA) | Upregulates nociceptin expression nih.gov | Modulation of pain and inflammation |

Future Directions and Emerging Research Avenues for Phorbol 12,13 Didecanoate Studies

Discovery of Novel Phorbol-12,13-didecanoate Interacting Proteins and Pathways